H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH - 109528-49-6

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

Catalog Number: EVT-355180
CAS Number: 109528-49-6
Molecular Formula: C66H93N13O28S
Molecular Weight: 1548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hirudin, a naturally occurring peptide from the saliva of the medicinal leech Hirudo medicinalis, has been extensively studied for its anticoagulant properties. This peptide, specifically the sulfated variant of the hirudin fragment 54-65, has shown potential in various therapeutic applications due to its ability to inhibit thrombin, an enzyme involved in blood clotting. The research on hirudin and its derivatives has expanded to explore its mechanism of action and potential applications in fields such as cardiovascular medicine, cancer treatment, and even as a treatment for parasitic diseases like leishmaniasis.

Synthesis Analysis
  • Solid-phase peptide synthesis (SPPS): This widely used method involves stepwise addition of protected amino acids to a growing peptide chain attached to a solid support []. Following synthesis, the peptide is cleaved from the support and the protecting groups are removed.

  • Solution-phase synthesis: This classical approach involves coupling protected amino acids in solution followed by purification of the desired peptide intermediate at each step [].

  • Enzymatic sulfation: After the synthesis of the unsulfated peptide, Tyr63 can be enzymatically sulfated using sulfotransferases isolated from specific organisms, such as Eubacterium A-44 [].

  • Chemical sulfation: Direct sulfation of the tyrosine residue can be achieved using chemical reagents like sulfur trioxide-pyridine complex [].

Molecular Structure Analysis

The molecular structure of hirudin (54-65) (sulfated) in complex with thrombin has been elucidated through X-ray crystallography [, ]. Key structural features include:

  • Extended conformation: The peptide adopts an extended conformation when bound to thrombin's fibrinogen-recognition exosite (also known as anion-binding exosite I) [, , ].

  • Sulfotyrosine interaction: The sulfate group of Tyr63 forms crucial ionic interactions with positively charged residues (lysine and arginine) within the fibrinogen-recognition exosite of thrombin, significantly contributing to the binding affinity [, ].

  • Hydrophobic interactions: Hydrophobic residues within the peptide, like Ile59, participate in hydrophobic interactions with thrombin, further stabilizing the complex [].

Mechanism of Action

Hirudin functions as a direct inhibitor of thrombin. The COOH-terminal domain of hirudin, particularly the synthetic N-acetylated COOH-terminal dodecapeptide known as hirugen, competitively inhibits the action of alpha-thrombin on fibrinogen, a key step in the clotting cascade. Hirugen binds to an exosite on thrombin distinct from the active site, which is crucial for the interaction of thrombin with fibrinogen. This binding does not significantly affect the inactivation of alpha-thrombin by antithrombin III, suggesting that hirugen can work in concert with the body's natural anticoagulant pathways1.

The anticoagulant activity of hirudin peptides has been further elucidated through the synthesis of various derivatives. The minimal sequence required for maximal anticoagulant activity has been identified, and the importance of tyrosine sulfation in enhancing the inhibitory activity of these peptides has been demonstrated2. Additionally, the interaction of hirudin with thrombin has been shown to induce a conformational change in thrombin, which may contribute to the loss of clotting activity8.

Physical and Chemical Properties Analysis
  • Stability: Relatively stable in lyophilized form or in solution [].

Applications in Various Fields

Cardiovascular Medicine

Hirudin and its derivatives have been primarily investigated for their anticoagulant properties. Synthetic hirudin peptides have shown to increase the activated partial thromboplastin time (APTT) of human plasma, indicating their potential as anticoagulants2. Recombinant expression of selectively sulfated proteins, such as sulfo-hirudin, has demonstrated enhanced affinity for human thrombin, suggesting clinical advantages for use as an anticoagulant4. Clinical trials have supported the use of recombinant hirudins in patients with heparin-induced thrombocytopenia (HIT) or those at risk of developing HIT6.

Cancer Treatment

The pharmacodynamics of compound hirudin have been studied in the context of anti-tumor mechanisms. Hirudin has been shown to inhibit the growth of tumors in vivo and in vitro, as well as to affect the levels of superoxide dismutase (SOD) and malondialdehyde (MDA) in the blood, which are markers of oxidative stress and lipid peroxidation, respectively5.

Vascular Research

Desulfated hirugen has been found to induce endothelium-dependent relaxation of porcine pulmonary arteries, an effect that is associated with an increase in cGMP levels in the vessels. This suggests that hirudin peptides may have vasodilatory effects independent of their anticoagulant activity3.

Antiparasitic Potential

Hirudin has also been explored for its antileishmanial potential. It has shown promising activity against leishmanial parasites, with the mechanism of cell death primarily being apoptosis. This suggests that hirudin could be a lead compound for new antileishmanial drugs with a novel mode of action10.

Future Directions
  • Developing more potent and stable analogs: Exploring modifications to the peptide sequence to enhance its affinity for thrombin, improve stability, and extend its half-life in vivo could lead to more effective therapeutic agents for thrombotic diseases [].

  • Investigating its potential in other biological systems: Thrombin plays a role in various physiological and pathological processes beyond coagulation. Exploring the effects of hirudin (54-65) (sulfated) in other systems, such as cancer and inflammation, could uncover novel therapeutic targets [].

  • Developing novel delivery systems: Exploring innovative drug delivery strategies, such as nanoparticles or targeted delivery systems, could enhance the therapeutic efficacy of hirudin (54-65) (sulfated) and overcome limitations associated with its short half-life [].

  • Utilizing computational approaches: Employing computational methods like molecular dynamics simulations and structure-based drug design can provide deeper insights into the interaction of hirudin (54-65) (sulfated) with thrombin and facilitate the rational design of next-generation inhibitors [].

Hirudin (54-65) (non-sulfated)

Compound Description: Hirudin (54-65) (non-sulfated) is a peptide fragment derived from the C-terminal region of hirudin, a potent thrombin inhibitor found in the salivary glands of the medicinal leech (Hirudo medicinalis). Unlike its sulfated counterpart, this variant lacks the sulfate group at the tyrosine residue in position 63. [] This difference significantly impacts its binding affinity to thrombin, making it a less potent inhibitor. [, ]

Relevance: Hirudin (54-65) (non-sulfated) is directly structurally related to Hirudin (54-65) (sulfated), differing only in the presence or absence of the sulfate group on the tyrosine residue at position 63. [] This subtle modification significantly impacts their binding affinity for thrombin. The presence of the sulfate group in Hirudin (54-65) (sulfated) enhances its interaction with thrombin, leading to a 10-fold higher potency compared to the non-sulfated variant. [, ]

d-Phe-Pro-Arg-chloromethyl ketone (PPACK)

Compound Description: d-Phe-Pro-Arg-chloromethyl ketone (PPACK) is an irreversible inhibitor that binds to the active site of thrombin. [] Unlike Hirudin (54-65) (sulfated), which interacts with both the active site and exosite I, PPACK specifically targets the catalytic serine residue in the active site, forming a covalent bond that permanently inactivates the enzyme. []

Relevance: Though structurally different from Hirudin (54-65) (sulfated), PPACK exhibits a functional relationship. Both compounds are potent thrombin inhibitors but act through distinct mechanisms. [] PPACK's irreversible binding to the active site contrasts with the competitive inhibition exhibited by Hirudin (54-65) (sulfated) at both the active site and exosite I. [] Studying their individual and combined effects has been instrumental in understanding the structure-activity relationships and complex inhibitory mechanisms associated with thrombin. []

Hirulog-1

Compound Description: Hirulog-1, also known as bivalirudin, is a synthetic bivalent thrombin inhibitor designed based on the structure of hirudin. [] It comprises a D-Phe-Pro-Arg-Pro sequence linked to desulfatohirudin (54-65) via a tetraglycine spacer. [] This design mimics the binding mode of hirudin, targeting both the active site and exosite I of thrombin. []

Relevance: Hirulog-1 shares a strong structural and functional relationship with Hirudin (54-65) (sulfated). Both compounds inhibit thrombin by simultaneously binding to the active site and exosite I. [] The key difference lies in the active site-binding moiety. Hirudin (54-65) (sulfated) utilizes its N-terminal region, while Hirulog-1 employs the D-Phe-Pro-Arg-Pro sequence. [] This design aspect of Hirulog-1, combined with the desulfatohirudin (54-65) moiety, confers potent antithrombin activity and makes it a clinically relevant anticoagulant agent. []

MDL 28050

Compound Description: MDL 28050 is a synthetic peptide designed to mimic the C-terminal domain of hirudin. [] Structurally similar to Hirudin (54-65) (sulfated), this compound demonstrates high affinity and specificity for thrombin, effectively inhibiting its activity. []

Relevance: MDL 28050 is directly comparable to Hirudin (54-65) (sulfated) due to their structural and functional similarities. [] Both peptides bind to the same region on thrombin, known as the fibrinogen-recognition exosite, thereby preventing fibrinogen binding and subsequent clot formation. [] Research has focused on comparing their binding affinities, inhibitory constants, and potential as anticoagulant agents. []

Heparin Cofactor II (54-75)

Compound Description: Heparin Cofactor II (54-75) is a peptide fragment derived from Heparin Cofactor II, a serine protease inhibitor that primarily inactivates thrombin. [] This peptide segment plays a crucial role in binding to thrombin, contributing to the overall inhibitory activity of the parent molecule. []

Relevance: Though structurally different from Hirudin (54-65) (sulfated), Heparin Cofactor II (54-75) exhibits a functional relationship. [] Both peptides bind to thrombin and inhibit its activity, showcasing a shared target within the coagulation cascade. [] Their mechanisms of action differ, but their shared ability to modulate thrombin activity makes them relevant in the context of antithrombotic research. []

Properties

CAS Number

109528-49-6

Product Name

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C66H93N13O28S

Molecular Weight

1548.6 g/mol

InChI

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1

InChI Key

CKXMQSIWBKKXGT-SQJOKQRMSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.